molecular formula C12H14ClN5O2S2 B6953723 2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide

2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide

Cat. No.: B6953723
M. Wt: 359.9 g/mol
InChI Key: YLHHBFJMOUYCSA-UHFFFAOYSA-N
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Description

2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloropyridine moiety, a piperazine ring, and a thiazole sulfonamide group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide is unique due to its specific combination of structural features, which confer distinct biological activities and therapeutic potential. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2S2/c13-9-1-2-10(15-7-9)17-3-5-18(6-4-17)12-16-8-11(21-12)22(14,19)20/h1-2,7-8H,3-6H2,(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHHBFJMOUYCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)Cl)C3=NC=C(S3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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